molecular formula C17H22N4O B6772128 1-Cyclohexyl-2-[5-[(4-methylphenyl)methyl]tetrazol-2-yl]ethanone

1-Cyclohexyl-2-[5-[(4-methylphenyl)methyl]tetrazol-2-yl]ethanone

Cat. No.: B6772128
M. Wt: 298.4 g/mol
InChI Key: SKSDNCJLVZERAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexyl-2-[5-[(4-methylphenyl)methyl]tetrazol-2-yl]ethanone is a synthetic organic compound that belongs to the class of tetrazoles. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a cyclohexyl group, a tetrazole ring, and a 4-methylphenylmethyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-2-[5-[(4-methylphenyl)methyl]tetrazol-2-yl]ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexyl isocyanide with 4-methylbenzyl azide in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as methanol at room temperature, leading to the formation of the tetrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and product isolation can improve efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-2-[5-[(4-methylphenyl)methyl]tetrazol-2-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted tetrazoles with various functional groups.

Scientific Research Applications

1-Cyclohexyl-2-[5-[(4-methylphenyl)methyl]tetrazol-2-yl]ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-2-[5-[(4-methylphenyl)methyl]tetrazol-2-yl]ethanone involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to specific sites and modulate their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyclohexyl-2-[5-(phenylmethyl)tetrazol-2-yl]ethanone
  • 1-Cyclohexyl-2-[5-(4-chlorophenylmethyl)tetrazol-2-yl]ethanone
  • 1-Cyclohexyl-2-[5-(4-methoxyphenylmethyl)tetrazol-2-yl]ethanone

Uniqueness

1-Cyclohexyl-2-[5-[(4-methylphenyl)methyl]tetrazol-2-yl]ethanone is unique due to the presence of the 4-methylphenylmethyl substituent, which can influence its chemical reactivity and biological activity. This specific substituent can enhance the compound’s ability to interact with certain molecular targets, making it a valuable scaffold for drug design and other applications .

Properties

IUPAC Name

1-cyclohexyl-2-[5-[(4-methylphenyl)methyl]tetrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-13-7-9-14(10-8-13)11-17-18-20-21(19-17)12-16(22)15-5-3-2-4-6-15/h7-10,15H,2-6,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKSDNCJLVZERAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=NN(N=N2)CC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.